molecular formula C5H5NO4S B1597546 3-hydroxypyridine-2-sulfonic Acid CAS No. 88511-41-5

3-hydroxypyridine-2-sulfonic Acid

Cat. No.: B1597546
CAS No.: 88511-41-5
M. Wt: 175.16 g/mol
InChI Key: VDVDJLFEYRUBGM-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-sulfonic Acid is a chemical compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and a sulfonic acid group at the 2-position of the pyridine ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypyridine-2-sulfonic Acid can be synthesized through the sulfonation of 3-hydroxypyridine. The reaction typically involves treating 3-hydroxypyridine with fuming sulfuric acid. The sulfonation reaction proceeds at the 2-position of the pyridine ring, requiring stringent conditions due to the stability of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of sulfuric acid, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2-sulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine-2,3-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 3-hydroxypyridine or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxypyridine-2-sulfonic Acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Hydroxypyridine-3-sulfonic Acid

  • 2-Hydroxypyridine-3-sulfonic Acid

  • 3-Hydroxypyridine

  • 2-Hydroxypyridine

This comprehensive overview provides a detailed understanding of 3-Hydroxypyridine-2-sulfonic Acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-hydroxypyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVDJLFEYRUBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376456
Record name 3-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-41-5
Record name 3-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxypyridine-2-sulfonic Acid
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3-hydroxypyridine-2-sulfonic Acid
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3-hydroxypyridine-2-sulfonic Acid
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3-hydroxypyridine-2-sulfonic Acid
Reactant of Route 5
3-hydroxypyridine-2-sulfonic Acid
Reactant of Route 6
3-hydroxypyridine-2-sulfonic Acid

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